![molecular formula C8H10N2O B14447537 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one CAS No. 76884-47-4](/img/structure/B14447537.png)
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine derivative in good yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolopyrimidines.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include pyrrolopyrimidine oxides, dihydropyrrolopyrimidines, and substituted pyrrolopyrimidines with various functional groups.
科学研究应用
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of functionalized molecules.
作用机制
The mechanism of action of 7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tankyrase-2, an enzyme involved in the regulation of telomeres and the Wnt signaling pathway . By binding to the nicotinamide-binding site of the enzyme, the compound disrupts its activity, leading to potential therapeutic effects in cancer treatment.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and have been extensively studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyridine and pyrimidine ring, known for their diverse biological applications.
7-Deazaadenines: These compounds are structurally related and have been synthesized using similar cyclocondensation reactions.
Uniqueness
7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one stands out due to its unique combination of a pyrrole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes such as tankyrase-2 highlights its potential as a therapeutic agent.
属性
CAS 编号 |
76884-47-4 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-4-2-3-7(10)9-8(6)11/h5H,2-4H2,1H3 |
InChI 键 |
KRYURACLPUIPBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2CCCC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


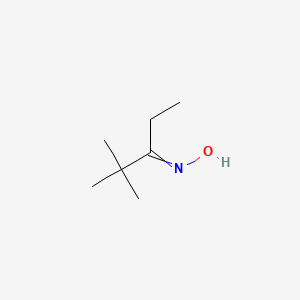
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
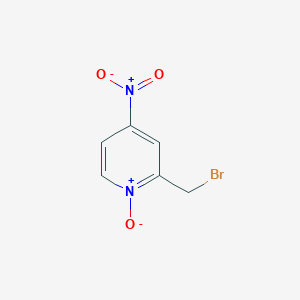
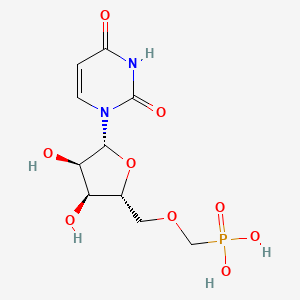
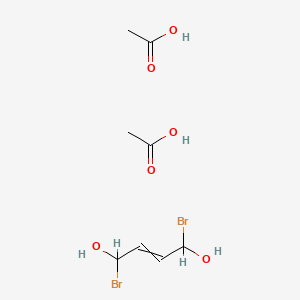
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
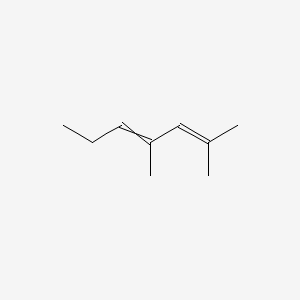
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

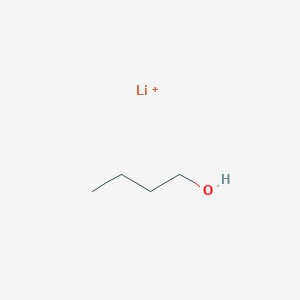
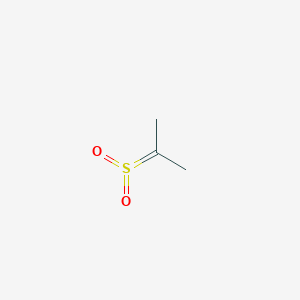
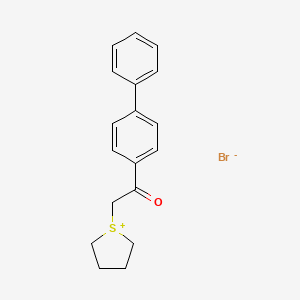

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
